(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

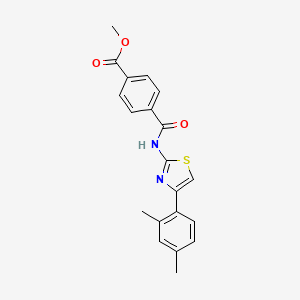

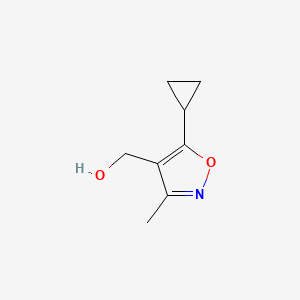

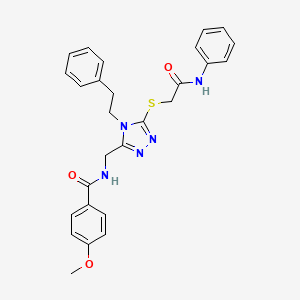

“(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H9NO2/c9-4-6-3-8-10-7 (6)5-1-2-5/h3,5,9H,1-2,4H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications

Methanol-based Biotechnology

Methanol is a key component in the chemical industry, synthesized from both petrochemical and renewable resources. It plays a significant role in bioprocess technology with methylotrophic bacteria, which are utilized for large-scale single-cell protein production. Recent advancements in genetic engineering of these bacteria have expanded their application for producing fine and bulk chemicals using methanol as an alternative carbon source (Schrader et al., 2009).

Chiral High-Performance Liquid Chromatography

The compound MSDRT 12, which includes a cyclohexenyl structure similar to the specified chemical, has been analyzed using chiral high-performance liquid chromatography (HPLC). This technique is crucial for determining the enantio-specific activity of such compounds, which are potentially significant in pharmaceutical applications (Shekar et al., 2014).

Synthesis of Amino Acid Derivatives

Oxazolone structures, which are closely related to the specified chemical, are utilized in the synthesis of amino acid derivatives like 2-sulfanyl-1-aminocyclopropanecarboxylic acids. These compounds have potential applications in medicinal chemistry and drug design (Clerici et al., 1999).

Enzyme Inhibition Studies

The inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors has been studied, which is relevant for understanding the interaction of similar structures with enzymes. This research is significant in the context of enzyme kinetics and inhibitor design (Frank et al., 1989).

Catalysis in Organic Synthesis

Compounds with triazole structures, similar to the specified chemical, are used in catalysis for organic synthesis. For instance, the Huisgen 1,3-dipolar cycloaddition is catalyzed using a tris(triazolyl)methanol-Cu(I) structure, illustrating the utility of these compounds in facilitating complex chemical reactions (Ozcubukcu et al., 2009).

Safety and Hazards

properties

IUPAC Name |

(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-7(4-10)8(11-9-5)6-2-3-6/h6,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDOFMPPOUBJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CO)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)-8-fluoro-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2882687.png)

![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882689.png)

![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2882693.png)

![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)

![7-(tert-butyl)-3-(3-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2882700.png)